3-Amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile

CAS No.:

Cat. No.: VC15742021

Molecular Formula: C7H7N5

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7N5 |

|---|---|

| Molecular Weight | 161.16 g/mol |

| IUPAC Name | 3-amino-1-(2-cyanoethyl)pyrazole-4-carbonitrile |

| Standard InChI | InChI=1S/C7H7N5/c8-2-1-3-12-5-6(4-9)7(10)11-12/h5H,1,3H2,(H2,10,11) |

| Standard InChI Key | RZPNKDIZRHZTLT-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=NN1CCC#N)N)C#N |

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

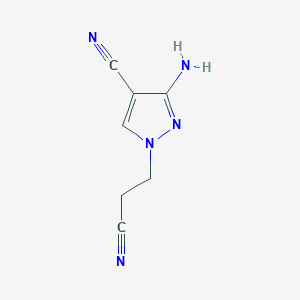

The compound’s systematic name, 3-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile, reflects its substituents:

-

Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.

-

Amino group (-NH2): Positioned at the 3-position.

-

Cyano group (-CN): Located at the 4-position.

-

2-Cyanoethyl group (-CH2CH2CN): Attached to the 1-position nitrogen, introducing both alkyl and cyano functionalities.

The molecular formula is C7H7N5, with a molecular weight of 161.17 g/mol (calculated based on analogous pyrazole derivatives ).

Spectral Characterization

While experimental spectral data for this compound are unavailable, comparisons to structurally similar molecules suggest:

-

1H NMR: A singlet for the amino protons (~δ 4.6–5.0 ppm) and multiplet signals for the 2-cyanoethyl group’s methylene protons (~δ 2.8–3.5 ppm) .

-

13C NMR: Peaks at ~δ 75–80 ppm (pyrazole C-4 carbon bonded to cyano) and ~δ 115–120 ppm (cyano carbons) .

-

IR Spectroscopy: Strong absorptions near 2200 cm⁻¹ (C≡N stretch) and 3300–3500 cm⁻¹ (N-H stretch) .

Synthesis and Reaction Pathways

Proposed Synthetic Routes

The synthesis of 3-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile may follow strategies analogous to those used for 5-amino-1-aryl-1H-pyrazole-4-carbonitriles :

Route 1: Cyclocondensation of Hydrazines with (Ethoxymethylene)malononitrile

-

Reactants:

-

(Ethoxymethylene)malononitrile

-

2-Cyanoethylhydrazine

-

-

Conditions: Reflux in ethanol or 2,2,2-trifluoroethanol (TFE) for 30–60 minutes .

-

Mechanism: Michael-type addition followed by cyclization (Scheme 1).

Scheme 1:

Route 2: Functionalization of Preformed Pyrazoles

-

Alkylation: Reaction with acrylonitrile under basic conditions to introduce the 2-cyanoethyl group.

Physicochemical Properties

Thermodynamic Parameters

Based on analogs , key properties are estimated:

Comparative Analysis with Analogues

Structural Analogues

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume